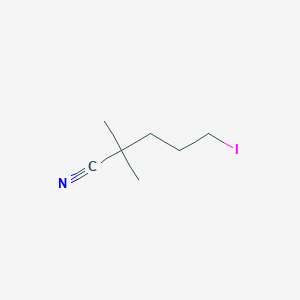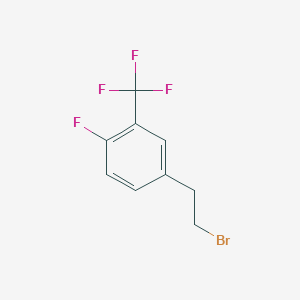
5-Brom-2-Cyclobutylpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclobutylpyrimidine is an organic compound with the molecular formula C8H9BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of a bromine atom at the 5th position and a cyclobutyl group at the 2nd position makes this compound unique and useful in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-cyclobutylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
It is suggested that a target of the action lies within the process of acquisition of cell proliferation competence .
Mode of Action
It is known that brominated compounds often participate in various types of chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the transfer of organoboron reagents to palladium, a process known as transmetalation .
Biochemical Pathways
It is known that brominated compounds can influence various biochemical pathways, including those involving voltage-gated ion channels, gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and glutamate-mediated excitatory neurotransmission .
Result of Action
It is known that brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and modes of action .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Biochemische Analyse
Biochemical Properties
As a pyrimidine derivative, it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions could be influenced by the bromine and cyclobutyl groups present in the compound .
Cellular Effects
Given its structural similarity to other pyrimidine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyclobutylpyrimidine at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 5-Bromo-2-cyclobutylpyrimidine are not well characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyclobutylpyrimidine and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutylpyrimidine typically involves the bromination of 2-cyclobutylpyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-cyclobutylpyrimidine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours.
- After completion, cool the reaction mixture and extract the product using standard workup procedures.
Industrial Production Methods
Industrial production of 5-Bromo-2-cyclobutylpyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-cyclobutylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Utilize palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Yield substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Produce biaryl or styrene derivatives.
Oxidation and Reduction: Form pyrimidine N-oxides or dehalogenated pyrimidines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.
5-Bromo-2-chloropyrimidine: Contains a chlorine atom at the 2nd position instead of a cyclobutyl group.
2-Cyclobutylpyrimidine: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-2-cyclobutylpyrimidine is unique due to the presence of both a bromine atom and a cyclobutyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse functionalization and applications in various fields.
Eigenschaften
IUPAC Name |
5-bromo-2-cyclobutylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDQVNIRHJZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446132.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)
![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)



![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)

![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)
